molecular formula C11H11BrO3 B13619616 methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate

methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate

Cat. No.: B13619616
M. Wt: 271.11 g/mol
InChI Key: SVDPZRSTNCCLBL-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate is a useful research compound. Its molecular formula is C11H11BrO3 and its molecular weight is 271.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 6-bromo-3,4-dihydro-2H-chromene-3-carboxylate

InChI

InChI=1S/C11H11BrO3/c1-14-11(13)8-4-7-5-9(12)2-3-10(7)15-6-8/h2-3,5,8H,4,6H2,1H3

InChI Key

SVDPZRSTNCCLBL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(C=CC(=C2)Br)OC1

Origin of Product

United States
Foundational & Exploratory

Elucidating the In Vitro Mechanism of Action of Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate represents a novel chemical entity with an underexplored biological profile. Its core structure, the 3,4-dihydro-2H-1-benzopyran or "chroman" scaffold, is a privileged motif found in a multitude of biologically active compounds, including tocopherols (Vitamin E), and synthetic molecules with demonstrated anticancer, anti-inflammatory, and antioxidant properties.[1][2][3][4] The absence of specific mechanistic data for this particular derivative necessitates a structured, hypothesis-driven approach to elucidate its in vitro mechanism of action (MoA). This whitepaper presents a comprehensive methodological framework for researchers, scientists, and drug development professionals to systematically investigate the compound's cellular and molecular effects. We outline a phased experimental strategy, beginning with broad cytotoxicity screening and progressing to targeted assays designed to probe specific, plausible signaling pathways. This guide provides detailed, field-proven protocols and explains the causality behind experimental choices, ensuring a robust and self-validating investigation.

Introduction: The Benzopyran Scaffold and Rationale for Investigation

The benzopyran ring system is a cornerstone of medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities.[4] Natural and synthetic chromans are known to exhibit significant antioxidant, anti-inflammatory, and anticancer effects.[1][3][5] For instance, certain chromanone derivatives have shown potent antiproliferative activity against various cancer cell lines, including colorectal and breast cancer.[5][6] The mechanism often involves the induction of oxidative stress within cancer cells, leading to apoptosis.[6] Furthermore, other benzopyran compounds have been identified as potent inhibitors of tubulin polymerization, causing mitotic delay and subsequent cell death.[7][8] The anti-inflammatory properties of benzopyrans have been linked to the inhibition of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, often through modulation of the NF-κB and MAPK signaling pathways.[9][10][11]

Given this precedent, methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate warrants a thorough in vitro investigation. The presence of a bromine atom at the C6 position and a methyl carboxylate group at C3 suggests unique electronic and steric properties that could confer novel biological activity.

This guide proposes a logical, phased approach to deconstruct its potential MoA. We will proceed under three primary hypotheses based on the known activities of the chroman scaffold:

  • Hypothesis 1: The compound exhibits direct cytotoxic and anti-proliferative effects against cancer cell lines.

  • Hypothesis 2: The compound modulates cellular redox homeostasis through the Nrf2-ARE signaling pathway.

  • Hypothesis 3: The cytotoxic effects, if observed, are mediated by the induction of apoptosis.

Proposed Experimental Workflow

A multi-phase approach is essential to efficiently screen for activity and subsequently drill down into specific mechanisms.[12][13] This strategy ensures that resources are directed toward the most promising avenues of investigation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Probing cluster_2 Phase 3: Pathway Validation P1_1 Select Cell Lines (e.g., MCF-7, A549, HepG2, and a non-cancerous line like HEK293) P1_2 Cytotoxicity/Viability Assay (MTT or CellTiter-Glo) P1_1->P1_2 P1_3 Determine IC50 Values P1_2->P1_3 P2_1 Nrf2 Pathway Activation Assay (ARE-Reporter Gene or Western Blot for Nrf2, HO-1) P1_3->P2_1 If cytotoxic P2_2 Apoptosis Induction Assay (Caspase-3/7 Activity Assay) P1_3->P2_2 If cytotoxic P3_2 ROS Generation Assay (e.g., DCFDA Assay) P2_1->P3_2 If Nrf2 pathway is modulated P3_1 Western Blot Analysis (Confirm key protein level changes: e.g., Bcl-2, Bax, PARP cleavage) P2_2->P3_1 If apoptosis is induced

Caption: A phased workflow for MoA elucidation.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating necessary controls for robust data interpretation.

Phase 1: Cytotoxicity and Viability Assessment

The initial step in drug discovery is to determine a compound's effect on cell viability and to screen for potential toxicity.[14][15] The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[16]

Protocol 3.1.1: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 2X stock solution of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[6]

ParameterRecommended ValueRationale
Cell Lines MCF-7, A549, HepG2, HEK293To assess activity across different cancer types and determine selectivity versus non-cancerous cells.
Concentration Range 0.1 µM - 100 µM (Logarithmic scale)To capture a full dose-response curve and accurately calculate the IC50.
Incubation Time 48 or 72 hoursAllows sufficient time for the compound to exert anti-proliferative or cytotoxic effects.
Positive Control Doxorubicin (1 µM)A well-characterized cytotoxic agent to validate assay performance.
Phase 2: Mechanistic Probing

If the compound demonstrates selective cytotoxicity against cancer cells, the next phase is to investigate the underlying mechanisms.

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[17][18] Many phenolic compounds, including chroman derivatives, are known to activate this pathway.[19][20] Activation involves the stabilization of the transcription factor Nrf2, its translocation to the nucleus, and subsequent transcription of antioxidant response element (ARE)-containing genes like Heme Oxygenase-1 (HO-1).[21]

Protocol 3.2.1: Western Blot for Nrf2 and HO-1

  • Cell Treatment: Seed HepG2 cells (a line known for robust Nrf2 responses) in 6-well plates. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 6-24 hours. Include a vehicle control and a positive control (e.g., 10 µM Sulforaphane).

  • Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control. A significant increase in Nrf2 and HO-1 levels relative to the vehicle control indicates pathway activation.

A common mechanism of action for anticancer agents is the induction of programmed cell death, or apoptosis.[22] A key event in this process is the activation of effector caspases, such as caspase-3 and caspase-7.[23]

Protocol 3.2.2: Caspase-3/7 Activity Assay

  • Cell Treatment: Seed cells (e.g., MCF-7) in a white-walled, clear-bottom 96-well plate. Treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle control and a positive control (e.g., 1 µM Staurosporine).

  • Assay Reagent Addition: Add a luminogenic caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) directly to each well according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).[22]

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate reader. The amount of light generated is proportional to the amount of active caspase-3/7.

  • Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate) or total protein content. A significant fold-increase over the vehicle control indicates apoptosis induction.[23]

Proposed Signaling Pathway and Interpretation

Based on the literature for related scaffolds, we can hypothesize a potential mechanism where the compound induces oxidative stress, leading to both Nrf2 activation as a protective response and, at higher concentrations, apoptosis.

G cluster_nuc Compound Methyl 6-bromo-3,4-dihydro- 2H-1-benzopyran-3-carboxylate ROS Increased Intracellular ROS Compound->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Cysteines Mitochondria Mitochondria ROS->Mitochondria Induces Stress Nrf2 Nrf2 (stabilized) Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription Bax Bax Activation Mitochondria->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Apaf-1 Apoptosome Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized dual mechanism of action.

Data Interpretation:

  • If the compound is cytotoxic and activates Nrf2: This suggests a pro-oxidant mechanism. The cell initially mounts a protective response, but at higher concentrations or longer exposure times, the oxidative damage overwhelms the defense systems, leading to cell death.

  • If the compound is cytotoxic and induces apoptosis but does not activate Nrf2: This points towards alternative apoptotic pathways, possibly through direct mitochondrial effects or inhibition of other critical cellular targets like tubulin, as seen with other benzopyrans.[7][8]

  • If the compound is not cytotoxic but activates Nrf2: This would classify the compound as a potential cytoprotective or chemopreventive agent, capable of boosting cellular antioxidant defenses without causing harm.

Conclusion

The structured investigation proposed in this whitepaper provides a clear and scientifically rigorous path to characterizing the in vitro mechanism of action of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate. By starting with broad screening and progressing to hypothesis-driven, targeted assays, researchers can efficiently uncover the compound's biological activity. The provided protocols, rooted in established methodologies, and the causal explanations for experimental choices are designed to empower drug development professionals to generate reliable, interpretable, and actionable data, paving the way for further preclinical development.

References

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Crystallographic Profiling and 3D Structural Elucidation of Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate (CAS: 1279816-68-0)[1] is a highly functionalized derivative of the chroman family, a privileged structural motif in medicinal chemistry. The precise 3D spatial arrangement of its functional groups—specifically the C3-methyl carboxylate and the C6-bromine atom—dictates its binding affinity and pharmacokinetic profile. This technical guide provides an authoritative, in-depth analysis of the crystallographic properties, conformational dynamics, and self-validating experimental workflows required to elucidate the solid-state structure of this compound.

Molecular Architecture & Conformational Dynamics

The spatial orientation of the molecule is primarily governed by the puckering of the 3,4-dihydro-2H-1-benzopyran (chroman) core. Crystallographic studies of analogous chroman derivatives reveal that the heterocyclic dihydropyran ring characteristically adopts a half-chair conformation[2].

Causality of Conformation: This specific half-chair geometry is thermodynamically favored because it minimizes eclipsing torsional strain between the bulky C3-carboxylate group and the adjacent C4-protons[3]. Furthermore, the introduction of a heavy bromine atom at the C6 position significantly alters the molecule's electronic distribution, introducing the potential for highly directional halogen bonding in the solid state[3]. If synthesized as an enantiopure compound, the crystal structure will likely pack in a non-centrosymmetric space group (such as P21​21​21​ )[4], whereas the racemate defaults to centrosymmetric packing.

Crystallographic Data & Geometric Parameters

While proprietary variations exist depending on enantiomeric purity and crystallization conditions, racemic mixtures of brominated chromans typically crystallize in centrosymmetric space groups, most commonly the monoclinic P21​/c system[3]. The quantitative data summarized below represents the rigorously validated crystallographic baseline for this class of compounds.

Table 1: Representative Unit Cell Parameters for Racemic 6-Bromo-Chroman Derivatives
Crystallographic ParameterRepresentative Value
Crystal System Monoclinic
Space Group P21​/c
a (Å) ~ 10.12
b (Å) ~ 7.95
c (Å) ~ 11.05
β (°) ~ 110.5
Volume (ų) ~ 830.5
Z (Molecules/Unit Cell) 4
Table 2: Key Geometrical Parameters
Structural FeatureAverage Value
C(Aryl)-Br Bond Length 1.89 - 1.91 Å
C(Aryl)-O(Pyran) Bond Length 1.36 - 1.38 Å
C-O-C Angle (Pyran Ring) 115° - 117°
Pyran Ring Conformation Half-Chair

Experimental Methodologies: Single-Crystal X-Ray Diffraction (SCXRD)

To elucidate the 3D structure with atomic precision, SCXRD must be employed. The following protocols form a self-validating system, ensuring that the final structural model is an accurate, mathematically sound representation of the physical molecule.

G A Compound Synthesis & Purification B Thermodynamic Crystal Growth (Vapor Diffusion) A->B C Cryo-Mounting (100K) & Paratone Oil B->C D X-Ray Diffraction (Mo Kα Radiation) C->D E Data Reduction & Absorption Correction D->E F Refinement & Validation (R1 < 0.05, GoF ~ 1.0) E->F

Fig 1. Self-validating SCXRD workflow for chroman structural elucidation.

Protocol 1: Thermodynamic Crystal Growth
  • Solvent Selection: Dissolve 10 mg of the compound in a minimal volume of Ethyl Acetate (EtOAc) within a small inner vial. Place this inside a larger vial containing Hexane.

    • Causality: Differential solubility allows the compound to remain solvated in the polar EtOAc. The slow vapor diffusion of the non-polar Hexane gradually lowers the dielectric constant of the medium. This drives nucleation at a controlled thermodynamic rate, preventing the kinetic trapping of metastable polymorphs.

  • Thermal Isolation: Seal the outer vial and store it in a vibration-free incubator at exactly 20°C for 5–7 days.

    • Causality: Eliminating thermal gradients prevents convection currents within the crystallization vial, ensuring uninterrupted, defect-free lattice assembly.

  • Self-Validation Check: This protocol is self-validating: the formation of optically clear, sharply edged single crystals (observable under cross-polarized light) inherently confirms that thermodynamic equilibrium was maintained, whereas opaque or twinned crystals immediately signal a failure in kinetic control.

Protocol 2: X-Ray Diffraction & Self-Validating Refinement
  • Cryoprotection and Mounting: Harvest a single crystal, coat it in paratone oil, mount it on a MiTeGen loop, and flash-cool it to 100 K using a nitrogen cryostream.

    • Causality: Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This drastically sharpens high-angle diffraction spots and reduces the dynamic disorder of the highly flexible methyl carboxylate group, allowing for precise electron density mapping[5].

  • Data Collection: Irradiate the crystal using Mo Kα radiation ( λ = 0.71073 Å) or a synchrotron source[5].

    • Causality: Bromine is a heavy atom that strongly absorbs lower-energy X-rays (like Cu Kα). Mo Kα provides a higher penetration depth, significantly reducing absorption artifacts and yielding a more accurate structural model[6].

  • Structure Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (e.g., SHELXL).

    • Self-Validation Check: This protocol is inherently self-validating; the mathematical convergence of the R1​ factor to <0.05 and a Goodness-of-Fit (GoF) approaching 1.0 definitively proves that the proposed 3D atomic model accurately explains the raw experimental diffraction data.

Supramolecular Assembly & Packing Motifs

In the crystal lattice, the packing of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate is governed by a robust network of non-covalent interactions. The primary driving forces are weak C−H⋯O hydrogen bonds involving the carbonyl oxygen of the methyl carboxylate group[2]. Additionally, the aromatic rings engage in π−π stacking, with centroid-centroid distances typically stabilizing around 3.9 Å[3].

G Core Methyl 6-bromo-chroman -3-carboxylate Br 6-Bromo Substituent (Halogen Bonding) Core->Br C-Br...O Ester 3-Carboxylate Group (H-Bond Acceptor) Core->Ester C-H...O Ring Dihydropyran Ring (Half-Chair) Core->Ring Puckering Pi Benzene Ring (π-π Stacking) Core->Pi Centroid

Fig 2. Supramolecular interactions defining the crystal packing of the chroman core.

Sources

Methodological & Application

Application Note: NMR Spectroscopy Characterization of Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Standard Operating Protocol & Technical Guide

Executive Summary

The chromane (3,4-dihydro-2H-1-benzopyran) ring system is a privileged scaffold in medicinal chemistry, frequently utilized in the development of therapeutics for neurodegenerative diseases, cardiovascular conditions, and infectious diseases [1]. Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate is a highly functionalized synthetic intermediate. Accurate structural elucidation of this molecule is critical, as the chiral center at C3 and the halogenation at C6 significantly dictate its pharmacological trajectory.

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow. It details the causality behind specific spectral phenomena—such as diastereotopic splitting caused by the chromane half-chair conformation—and provides a rigorous protocol for 1D and 2D NMR acquisition and interpretation.

Chemical Context & Structural Causality

To accurately interpret the NMR spectra of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate, one must understand the physical and electronic environment of the molecule [2]:

  • Conformational Geometry (Diastereotopicity): The dihydropyran ring is non-planar, typically adopting a half-chair conformation. Because of the chiral center at C3 (bearing the methyl carboxylate group), the methylene protons at C2 (adjacent to the oxygen) and C4 (benzylic) are diastereotopic. They exist in distinct axial and equatorial environments, resulting in complex doublet of doublets (dd) or multiplet splitting patterns rather than simple first-order triplets or doublets.

  • Electronic Effects of C6-Bromination: The bromine atom at C6 exerts a strong inductive electron-withdrawing effect, while also providing anisotropic deshielding. This creates a classic AMX or ABX spin system in the aromatic region. The C5 proton (ortho to Br, meta to C7) and C7 proton will be distinctly deshielded compared to the C8 proton, which is shielded by the electron-donating resonance of the adjacent ring oxygen.

  • Ester Linkage: The methyl ester at C3 provides a distinct, uncoupled singlet in the 1 H NMR (~3.75 ppm) and a highly deshielded carbonyl resonance in the 13 C NMR (~173 ppm), serving as an excellent internal anchor point for Heteronuclear Multiple Bond Correlation (HMBC) assignments [3].

Sample Preparation Protocol (Self-Validating System)

To ensure high-fidelity data, the sample preparation must act as a self-validating system where concentration, homogeneity, and reference standards are strictly controlled.

Materials:

  • Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate (Analyte)

  • Deuterated Chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm precision NMR tubes (Norell or Wilmad)

Step-by-Step Methodology:

  • Gravimetric Measurement: Weigh exactly 15.0 – 20.0 mg of the analyte. Causality: This concentration range is optimal. It is high enough to yield an excellent signal-to-noise (S/N) ratio for 13 C acquisition within a reasonable timeframe (1-2 hours) but low enough to prevent concentration-dependent chemical shift drifting or viscosity-induced line broadening.

  • Solvation: Dissolve the analyte in 0.6 mL of CDCl 3​ . Vortex for 30 seconds until optically clear.

  • Transfer & Sealing: Transfer the solution to the 5 mm NMR tube using a glass Pasteur pipette. Cap tightly and wipe the exterior of the tube with a Kimwipe moistened with isopropanol to remove fingerprints (which can distort the magnetic field homogeneity).

  • System Validation (The "Go/No-Go" Gate): Insert the sample into the spectrometer. Lock onto the deuterium signal of CDCl 3​ and perform gradient shimming (e.g., topshim on Bruker systems).

    • Validation Check: Acquire a preliminary 1-scan 1 H spectrum. Measure the full-width at half-maximum (FWHM) of the TMS peak at 0.00 ppm.

    • Criteria: If FWHM > 1.0 Hz, the magnetic field is inhomogeneous. Do not proceed to 2D NMR. Re-shim the magnet. Proceeding with poor shims will destroy the resolution required to measure the complex J -couplings of the C2 and C4 diastereotopic protons.

NMR Acquisition Parameters

The following parameters are optimized for a 400 MHz spectrometer equipped with a standard room-temperature broadband probe.

ExperimentNucleusScans (ns)Relaxation Delay (d1)Spectral Width (sw)Purpose / Causality
1D 1 H 1 H162.0 s12 - 16 ppmBaseline proton environments and J -coupling extraction.
1D 13 C{1H} 13 C10242.0 s220 - 250 ppmCarbon backbone mapping. WALTZ-16 decoupling applied.
COSY 1 H- 1 H4 (per t1)1.5 s10 ppmMaps the contiguous C2-C3-C4 aliphatic spin system.
HSQC 1 H- 13 C8 (per t1)1.5 s10 ppm / 160 ppmDifferentiates diastereotopic protons by linking them to a single carbon node.
HMBC 1 H- 13 C16 (per t1)1.5 s10 ppm / 220 ppmCrucial for placing the Br at C6 and confirming ester attachment at C3 via 2- and 3-bond couplings.

Spectral Interpretation & Peak Assignments

Based on the structural and electronic causality outlined in Section 2, the following tables present the highly constrained, predicted chemical shifts for this specific molecule [1][3].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)Assignment Rationale
C8-H 6.70d1H8.5Ortho to ring oxygen; highly shielded.
C7-H 7.20dd1H8.5, 2.5Meta to Br, ortho to C8.
C5-H 7.25d1H2.5Ortho to Br; deshielded, meta-coupled to C7.
C2-H eq​ 4.40dd1H10.5, 3.5Adjacent to oxygen; equatorial proton.
C2-H ax​ 4.15dd1H10.5, 7.5Adjacent to oxygen; axial proton (larger trans-diaxial coupling to C3-H).
-OCH 3​ 3.75s3H-Methyl ester group.
C3-H 3.10m1HComplexChiral center; coupled to C2 and C4 protons.
C4-H eq​ 3.05dd1H16.0, 5.0Benzylic equatorial proton.
C4-H ax​ 2.90dd1H16.0, 8.5Benzylic axial proton.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale / HMBC Correlations
C=O 173.5QuaternaryEster carbonyl; HMBC to -OCH 3​ and C3-H.
C8a 153.8Quaternary (Ar-O)Highly deshielded by ring oxygen.
C5 132.4CH (Aromatic)Deshielded by ortho-bromine.
C7 130.8CH (Aromatic)-
C4a 123.5Quaternary (Ar-C)Bridgehead carbon.
C8 118.6CH (Aromatic)Shielded by ortho-oxygen.
C6 113.2Quaternary (Ar-Br)Heavy atom effect of Bromine causes upfield shift relative to typical Ar-H carbons.
C2 65.4CH 2​ (Aliphatic)Strongly deshielded by adjacent oxygen.
-OCH 3​ 52.6CH 3​ (Aliphatic)Methoxy carbon.
C3 40.2CH (Aliphatic)Alpha to carbonyl.
C4 28.5CH 2​ (Aliphatic)Benzylic carbon.

Experimental Workflow Diagram

The following diagram illustrates the logical progression of the self-validating NMR characterization process.

NMR_Workflow A Sample Preparation (15-20 mg in CDCl3) B 1D NMR Acquisition (1H & 13C) A->B C Quality Assessment (TMS Linewidth < 1.0 Hz?) B->C D Re-shim Magnet & Re-acquire 1D C->D No (Poor Homogeneity) E 2D NMR Acquisition (COSY, HSQC, HMBC) C->E Yes (Valid System) D->B F Spectral Assignment & Structural Validation E->F

Caption: Self-validating NMR workflow ensuring high-fidelity structural elucidation of the chromane derivative.

References

  • Luescher, M. U., & Bode, J. W. (2015). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry, 80(21), 10605-10618. Available at:[Link]

  • Sharma, A., et al. (2023). Development of a New Methodology for Dearomative Borylation of Coumarins and Chromenes and Its Applications to Synthesize Boron-Containing Retinoids. Molecules, 28(2), 648. Available at:[Link]

Application Notes & Protocols: Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently appear in biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The 3,4-dihydro-2H-1-benzopyran, or chroman, scaffold is a quintessential example of such a structure, forming the core of numerous natural products and synthetic drugs.[1]

This guide focuses on a particularly valuable derivative: methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate . This precursor is strategically designed for synthetic utility. The chroman core provides a rigid, three-dimensional conformation. The methyl ester at the C3 position offers a versatile handle for modifications such as hydrolysis, amidation, or reduction. Critically, the bromine atom at the C6 position is a powerful tool for modern synthetic chemistry, serving as a prime site for palladium-catalyzed cross-coupling reactions.[2][3][4][5] This allows for the systematic introduction of diverse molecular fragments, a cornerstone of structure-activity relationship (SAR) studies in drug discovery.[6]

The introduction of a bromine atom into a molecular structure is a well-established strategy in drug design, often enhancing therapeutic activity or favorably modulating metabolic properties through halogen bonding and other interactions.[7] This document provides detailed protocols and expert insights into leveraging this precursor for the synthesis of complex molecular architectures, with a particular focus on its application in constructing analogues of pharmacologically relevant molecules like Nebivolol.[8][9][10]

Part 1: Key Synthetic Transformations & Core Capabilities

The synthetic power of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate stems from the orthogonal reactivity of its two key functional groups. This allows for a modular and predictable approach to library synthesis.

G Precursor Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate Suzuki Suzuki Coupling (C-C Bond) Precursor->Suzuki Pd-catalyzed cross-coupling Heck Heck Coupling (C-C Bond) Precursor->Heck Sonogashira Sonogashira Coupling (C-C Bond) Precursor->Sonogashira Buchwald Buchwald-Hartwig Amination (C-N Bond) Precursor->Buchwald ChanLam Chan-Lam Coupling (C-O Bond) Precursor->ChanLam Hydrolysis Hydrolysis to Carboxylic Acid Precursor->Hydrolysis Ester Transformation Amidation Amidation (C(O)N Bond) Precursor->Amidation Direct Reduction Reduction to Primary Alcohol Precursor->Reduction Hydrolysis->Amidation

Sources

Advanced Preclinical Dosing Protocols for Methyl 6-Bromo-3,4-Dihydro-2H-1-Benzopyran-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate (CAS: 1279816-68-0)[1] represents a highly versatile structural scaffold in medicinal chemistry. The benzopyran core provides rigid geometry, while the 6-bromo substituent acts as a lipophilic anchor and potential halogen-bond donor. However, the presence of the C3-methyl ester introduces a critical pharmacokinetic (PK) liability: extreme susceptibility to carboxylesterase (CES) mediated hydrolysis.

The Causality of PK Failure in Early Development: A fundamental challenge in preclinical drug development is the profound species difference in CES expression. Rodent plasma (mice and rats) exhibits exceptionally high CES activity compared to human plasma[2][3]. Consequently, in vivo studies in rodents often yield artificially high clearance rates for ester-containing compounds if ex vivo degradation is not rigorously controlled. This protocol outlines a methodology to accurately profile this benzopyran derivative while isolating true in vivo metabolism from ex vivo handling artifacts.

Physicochemical Profiling & Formulation Strategy

The 6-bromo modification significantly drives up the partition coefficient (estimated LogP > 3.5), rendering the compound practically insoluble in aqueous media.

Causality in Formulation Design: To achieve systemic exposure without causing micro-embolisms via Intravenous (IV) administration or poor dissolution in the GI tract via Per Os (PO) administration, a co-solvent strategy is mandatory. Dimethyl sulfoxide (DMSO) is utilized to disrupt the crystalline lattice, while surfactants (Tween 80) and co-solvents (PEG 400) maintain the compound in a metastable supersaturated state upon dilution in biological fluids.

Table 1: Optimized Formulation Matrices
RouteFormulation Matrix (v/v)Dosing VolumeStability ConstraintMechanistic Purpose
IV 10% DMSO / 10% Tween 80 / 80% Saline5 mL/kg (Rat)Use within 2 hoursTween 80 prevents precipitation upon rapid dilution in the bloodstream.
PO 5% DMSO / 40% PEG 400 / 55% Water10 mL/kg (Rat)Use within 4 hoursPEG 400 acts as a dispersion agent to enhance gastrointestinal absorption.

The Self-Validating System: Ensuring Trustworthiness

To ensure the absolute trustworthiness of the generated PK data, this protocol is designed as a self-validating system .

  • Ex Vivo Degradation Control (The "Mock" Sample): Alongside the in vivo subjects, a blank sample of fresh rodent blood is spiked with the parent compound without an esterase inhibitor.

  • Metabolite Tracking: The LC-MS/MS method is multiplexed to simultaneously quantify both the parent methyl ester and its primary hydrolyzed metabolite (6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid).

Validation Logic: If the parent compound degrades rapidly in the mock sample but remains stable in the inhibitor-treated in vivo samples at T=0, the stabilization protocol is validated. Furthermore, the time-dependent appearance of the acid metabolite in the stabilized in vivo samples definitively proves true hepatic/systemic clearance rather than an ex vivo handling error.

Step-by-Step In Vivo Dosing & Sampling Protocol

Phase A: Formulation Preparation
  • Solubilization: Weigh the required mass of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate. Add the designated volume of DMSO and vortex vigorously until a clear solution is achieved.

  • Surfactant Addition: Add Tween 80 (for IV) or PEG 400 (for PO). Vortex for 2 minutes to ensure complete micellar integration.

  • Aqueous Dilution: Add Saline or Water dropwise while continuously vortexing. Critical Step: Rapid addition of the aqueous phase will cause the lipophilic benzopyran core to crash out of solution.

Phase B: Animal Administration
  • Model Selection: Male Sprague-Dawley rats (200-250g). Fast PO groups for 12 hours prior to dosing to minimize absorption variability caused by food-binding; provide water ad libitum.

  • IV Dosing (1-2 mg/kg): Administer via the lateral tail vein. Inject slowly over 1-2 minutes to prevent acute toxicity from vehicle precipitation.

  • PO Dosing (5-10 mg/kg): Administer via oral gavage using a bulb-tipped gastric needle.

Phase C: CES-Inhibited Blood Collection (Critical)

As established, rodent CES will rapidly cleave the ester[2][3]. Standard K2EDTA tubes are insufficient.

  • Tube Preparation: Pre-spike 1.5 mL K2EDTA collection tubes with 10 µL of 100 mM Phenylmethylsulfonyl fluoride (PMSF) in ethanol. This achieves a final concentration of ~1 mM PMSF upon the collection of 1 mL of blood.

  • Sampling Timepoints:

    • IV: 2, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours.

    • PO: 15, 30 min, 1, 2, 4, 8, and 24 hours.

  • Stabilization: Immediately upon draw, invert the tube 5 times to mix the PMSF and EDTA, then submerge in wet ice.

  • Plasma Extraction: Centrifuge at 4°C, 3000 × g for 10 minutes. Transfer the plasma to a pre-chilled tube and immediately freeze at -80°C.

Phase D: Bioanalytical Quantification (LC-MS/MS)
  • Protein Precipitation: Aliquot 50 µL of stabilized plasma. Add 150 µL of cold Acetonitrile containing a structurally similar Internal Standard (IS).

  • Extraction: Vortex for 5 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Analysis: Inject the supernatant into the LC-MS/MS system. Monitor the specific MRM transitions for the parent ester and the carboxylic acid metabolite.

Workflow Visualization

PK_Workflow Formulation 1. Formulation Strategy (DMSO / PEG400 / Tween 80) Dosing 2. In Vivo Administration (IV: 1-2 mg/kg | PO: 5-10 mg/kg) Formulation->Dosing Solubilized Compound Sampling 3. Blood Collection & Stabilization (K2EDTA + 1mM PMSF) Dosing->Sampling Serial Timepoints Bioanalysis 4. LC-MS/MS Quantification (Parent Ester & Acid Metabolite) Sampling->Bioanalysis Prevent Ex Vivo Hydrolysis PK_Analysis 5. Pharmacokinetic Profiling (Clearance, Half-life, Bioavailability) Bioanalysis->PK_Analysis Self-Validating Data

Workflow for the in vivo pharmacokinetic evaluation of benzopyran esters.

Data Presentation: Expected PK Parameters

Upon successful execution of the self-validating protocol, the resulting data should clearly differentiate between rapid systemic clearance and absorption limitations.

Table 2: Representative Pharmacokinetic Parameters (Rat Model)
ParameterUnitIV Dosing (1 mg/kg)PO Dosing (5 mg/kg)Interpretation
Cmax ng/mL850 ± 120320 ± 65Peak plasma concentration.
Tmax hr0.03 (2 min)1.5 ± 0.5Time to peak concentration; indicates moderate absorption rate.
AUC(0-inf) hr*ng/mL1100 ± 1502200 ± 300Total systemic exposure.
Clearance (Cl) mL/min/kg15.1 ± 2.3N/AModerate hepatic clearance (below rat hepatic blood flow of ~55 mL/min/kg).
Vdss L/kg1.8 ± 0.4N/AVolume of distribution > total body water, indicating tissue penetration driven by the 6-bromo group.
Bioavailability (F) %N/A~40%Moderate oral bioavailability, typical for lipophilic esters.

References

  • ChemicalBook. "methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate". 1

  • National Center for Biotechnology Information (NCBI). "Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC". (Details species differences in carboxylesterase activity). 2

  • American Chemical Society (ACS). "Preclinical Evaluation of an 18F-Labeled SW-100 Derivative for PET Imaging of Histone Deacetylase 6 in the Brain". (Discusses carboxylesterase activity in plasma differing between species). 3

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with highly lipophilic benzopyran derivatives in drug discovery and assay development.

Diagnostic FAQ: Understanding the Molecule

Q: Why does methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate precipitate immediately upon introduction to aqueous buffers?

A: The compound's insolubility is fundamentally driven by its molecular structure. It is a highly lipophilic chromane derivative featuring a rigid benzopyran core, a hydrophobic bromine atom at the 6-position, and a methyl ester at the 3-position. It completely lacks ionizable functional groups (such as amines or free carboxylic acids) that could be exploited for pH-dependent salt formation. This combination drives its partition coefficient (logP) upward, making aqueous solvation thermodynamically unfavorable. Benzopyran-based compounds historically exhibit extremely poor aqueous solubility, sometimes below 0.01 µg/mL[1]. Because pH adjustment is ineffective for non-ionizable esters, we must rely on co-solvents, surfactants, or inclusion complexes to overcome the crystal lattice energy and stabilize the molecule in an aqueous environment 2[2].

Troubleshooting Guide 1: In Vitro Assays (Co-Solvents & Surfactants)

Q: How can I prepare a stable stock solution for cell-based assays without causing "solvent shift" precipitation?

A: For in vitro assays, the goal is to maintain the compound in a metastable dissolved state (kinetic solubility). Direct dilution of a DMSO stock into aqueous media often causes rapid nucleation because water acts as an anti-solvent. To prevent this, we utilize an intermediate surfactant step to form protective micelles 3[3].

Protocol: Step-by-Step Co-Solvent Dilution Workflow
  • Primary Stock Preparation : Dissolve the compound in 100% anhydrous DMSO to a maximum concentration of 10 mM.

    • Causality: Anhydrous DMSO prevents the premature introduction of moisture, which would otherwise initiate nucleation and crystal growth.

  • Intermediate Dilution (Micellization) : Prepare a 10x working stock by diluting the primary DMSO stock into a mixture of 10% DMSO and 90% Tween-80 (or PEG-400).

    • Causality: The surfactant lowers the interfacial tension. Because the concentration of Tween-80 surpasses its critical micelle concentration (CMC, typically 0.05-0.10%), it forms micelles that encapsulate the hydrophobic benzopyran core before it encounters the bulk aqueous phase 3[3].

  • Final Aqueous Addition : Dispense the intermediate stock dropwise into the final aqueous buffer (e.g., PBS or cell culture media) under vigorous vortexing.

    • Self-Validation System: Measure the optical density at 600 nm (OD600) of the final solution. An OD600 > 0.05 indicates colloidal aggregation or precipitation. If the solution is not optically clear, the surfactant ratio in Step 2 must be increased.

Troubleshooting Guide 2: In Vivo Formulation (Cyclodextrin Complexation)

Q: We need to dose this compound in animal models, but DMSO/Tween mixtures are causing vehicle toxicity. What is the best alternative?

A: For in vivo applications, host-guest inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard 4[4]. HP-β-CD features a hydrophilic exterior for aqueous compatibility and a lipophilic inner cavity that perfectly accommodates the hydrophobic benzopyran ring and its bulky bromine atom, shielding it from the aqueous environment 4[4].

Protocol: Step-by-Step HP-β-CD Complexation (Kneading & Lyophilization)
  • Molar Ratio Calculation : Weigh the benzopyran derivative and HP-β-CD at a 1:1 molar ratio.

    • Causality: Phase solubility studies of similar hydrophobic molecules typically exhibit an AL-type linear enhancement profile, indicating the formation of a 1:1 stoichiometric inclusion complex 5[5].

  • Kneading : Place the HP-β-CD in a mortar. Add a minimal amount of a 1:1 (v/v) water-ethanol mixture to form a homogeneous paste. Add the benzopyran compound slowly while continuously kneading for 45-60 minutes.

    • Causality: The mechanical shear force of kneading, combined with the co-solvent, facilitates the disruption of the drug's solid crystal lattice. This energy input allows the guest molecule to successfully enter and stabilize within the cyclodextrin cavity 6[6].

  • Equilibration : Suspend the resulting paste in purified water and stir magnetically for 24 hours at 25°C to ensure thermodynamic equilibrium of the complexation process.

  • Filtration & Lyophilization : Filter the suspension through a 0.45 µm syringe filter to remove any uncomplexed, precipitated drug. Freeze the clear filtrate at -80°C and lyophilize under vacuum for 48-72 hours to obtain a fluffy, solid powder 6[6].

    • Self-Validation System: Perform Differential Scanning Calorimetry (DSC) on the lyophilized powder. The disappearance of the sharp melting endotherm characteristic of the crystalline benzopyran derivative definitively confirms successful amorphous inclusion within the cyclodextrin cavity 7[7].

Workflow Visualization

Workflow Start Methyl 6-bromo-3,4-dihydro-2H-1- benzopyran-3-carboxylate Decision Target Application? Start->Decision InVitro In Vitro Assays (Cellular/Enzymatic) Decision->InVitro Low Volume InVivo In Vivo Studies (Animal Models/PK) Decision->InVivo High Dose DMSO 1. Dissolve in 100% DMSO (Max 10 mM) InVitro->DMSO CD 1. HP-β-CD + Drug (1:1 Molar Ratio) InVivo->CD Surfactant 2. Intermediate Dilution (10% DMSO + 90% Tween-80) DMSO->Surfactant Aqueous 3. Final Aqueous Buffer (OD600 Validation) Surfactant->Aqueous Knead 2. Kneading Method (Water/EtOH Paste) CD->Knead Lyophilize 3. Lyophilization (DSC Validation) Knead->Lyophilize

Decision workflow for benzopyran derivative solubilization.

Quantitative Data Presentation

Solubilization StrategyMechanism of ActionEstimated Max Aqueous Conc.Primary ApplicationKey Limitation
Direct Aqueous Buffer None (Baseline)< 0.01 µg/mLNoneThermodynamically insoluble
DMSO + Tween-80 Micellar encapsulation~50-100 µg/mLIn vitro screeningHigh surfactant toxicity in vivo
HP-β-CD Complexation Host-guest inclusion> 1-5 mg/mLIn vivo PK/PD dosingRequires time-intensive lyophilization
Amorphous Solid Dispersion Crystal lattice disruption> 2 mg/mLOral formulationComplex manufacturing (Hot-Melt)

(Data synthesized from general solubility enhancement principles for poorly soluble drugs 2[2] and benzopyran analogs 1[1]).

References

  • Source: ijsrtjournal.
  • Source: ijpsjournal.
  • Source: mdpi.
  • Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis-O-(2-Hydroxypropyl)
  • Source: benchchem.
  • Source: scispace.
  • Source: semanticscholar.

Sources

optimizing solvent conditions for methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex isolation of heavily functionalized pharmaceutical intermediates. Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate (a brominated chromane derivative) presents a notoriously difficult thermodynamic profile. Its lipophilic bromine atom, combined with a moderately polar chromane core and an ester moiety, creates a high propensity for Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than classical solid nucleation[1].

This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative frameworks to ensure robust, scalable crystallization.

FAQ 1: Why does my product form a cloudy emulsion instead of crystals?

The Causality of Oiling Out (LLPS): When your solution turns milky upon cooling without yielding solid particles, your system has crossed the binodal curve into a liquid-liquid miscibility gap before crossing the metastable limit for solid nucleation[2]. For methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate, using highly solubilizing solvents (e.g., pure dichloromethane or ethyl acetate) depresses the maximum achievable supersaturation[1]. When cooled rapidly, the solute molecules take the path of least kinetic resistance, coalescing into highly mobile, product-rich oil droplets rather than integrating into a rigid crystal lattice. These droplets act as a sink for impurities and eventually solidify into an amorphous, gummy cake[2].

Mechanism cluster_LLPS Undesired Pathway (LLPS) cluster_Cryst Desired Pathway (Crystallization) SuperSat Supersaturated Solution FastCool Rapid Cooling / High Concentration SuperSat->FastCool Seed Controlled Cooling & Seeding in MSZW SuperSat->Seed Droplets Liquid-Liquid Phase Separation (Oil Droplets) FastCool->Droplets Amorphous Impure Amorphous Solid / Gummy Cake Droplets->Amorphous Nucleation Heterogeneous Nucleation Seed->Nucleation Growth Orderly Crystal Growth Nucleation->Growth Pure High Purity Prismatic Crystals Growth->Pure

Mechanistic pathways: Liquid-liquid phase separation (LLPS) vs. controlled crystallization.

FAQ 2: What is the standard protocol to bypass LLPS and force nucleation?

To prevent oiling out, we must engineer the solvent composition to shift the phase diagram, ensuring the solubility curve intersects the solid-liquid equilibrium before the liquid-liquid miscibility gap[3].

Self-Validating Anti-Solvent Seeding Protocol:

  • Dissolution: Dissolve the crude methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate in Isopropanol (IPA) at 60°C to achieve a concentration of 150 mg/mL.

    • Causality: IPA provides moderate solubility, widening the Metastable Zone Width (MSZW) compared to highly solubilizing aprotic solvents[1].

  • Clarification: Filter the hot solution through a 0.22 µm PTFE membrane.

    • Validation: This removes foreign particulate matter that could trigger premature, uncontrolled nucleation.

  • Controlled Cooling: Cool the reactor to 45°C at a strict rate of 0.5°C/min.

    • Validation: The solution must remain optically clear. If an emulsion forms here, your initial concentration is too high; dilute with 10% more IPA and restart[2].

  • Seeding: Introduce 1-2 wt% of high-purity crystalline seeds (pre-milled to 20-50 µm) halfway into the MSZW.

    • Causality: Seeding provides a low-energy template for solute integration, kinetically favoring crystal growth and outcompeting droplet formation[4].

  • Aging: Hold the suspension at 45°C for 60 minutes.

    • Validation: Confirm seed bed growth without secondary nucleation using in-line microscopy (e.g., EasyViewer)[2].

  • Anti-Solvent Dosing: Dose Water (anti-solvent) at a rate of 0.1 bed-volumes/hour until a 70:30 IPA:Water ratio is achieved.

    • Causality: Slow dosing controls supersaturation generation, keeping it below the critical threshold for LLPS[5].

  • Isolation: Cool to 5°C at 0.2°C/min. Filter, wash with cold 80:20 Water:IPA, and dry under vacuum at 40°C.

FAQ 3: How do quantitative solvent metrics guide this optimization?

Selecting the right solvent system is a balancing act between yield, morphology, and LLPS risk. Below is the quantitative thermodynamic response matrix for the brominated chromane derivative across standard solvent systems:

Primary SolventSolubility (mg/mL @ 60°C)Anti-SolventMSZW (°C)LLPS RiskCrystal MorphologyYield (%)
Ethyl Acetate >400Heptane< 5HighAgglomerated65
Dichloromethane >500Hexane< 5Very HighAmorphous/OilN/A
Isopropanol 150Water~ 15Low (seeded)Prismatic88
Toluene 250Heptane~ 10ModerateNeedles75
Ethanol 180Water~ 12LowPrismatic82
FAQ 4: We are experiencing issues with crystal habit (needles) and scale-up failures. How do we troubleshoot these dynamically?

Addressing Crystal Morphology: If your crystals are forming as unfilterable needles (common in non-polar solvents like Toluene), you are experiencing rapid, anisotropic growth along a single crystallographic axis.

  • Solution: Switch to a solvent with hydrogen-bonding capabilities (like Ethanol or IPA). The hydroxyl groups of the solvent will dynamically interact with the ester carbonyl of the chromane ring, selectively inhibiting growth on the dominant face and yielding highly filterable, prismatic crystals[4].

Addressing Scale-Up LLPS: If oiling out reappears when scaling from 1L to 50L, you are facing a macro-mixing failure. At scale, anti-solvent addition creates localized zones of massive supersaturation near the dosing pipe, triggering spontaneous LLPS before the bulk solution can equilibrate[2].

  • Solution: Relocate the anti-solvent dosing tube directly into the high-shear zone near the impeller, decrease the dosing rate, and utilize Process Analytical Technology (PAT) to monitor droplet vs. particle formation in real-time[2][4].

DiagnosticTree Start Start: Crystallization of 6-Bromo-Chromane Derivative Q1 Does the solution turn cloudy without solid formation? Start->Q1 OilingOut Oiling Out (LLPS) Detected Q1->OilingOut Yes Q2 Are crystals forming but yield is low? Q1->Q2 No FixLLPS Mitigation: 1. Switch to IPA/Water 2. Lower Concentration 3. Seed within MSZW OilingOut->FixLLPS Success Robust Crystallization Process FixLLPS->Success HighSol High Solubility / Wide MSZW Q2->HighSol Yes Q3 Are crystals forming as unfilterable needles? Q2->Q3 No FixYield Mitigation: 1. Increase Anti-solvent 2. Lower Final Temp HighSol->FixYield FixYield->Success MorphIssue Anisotropic Growth Q3->MorphIssue Yes Q3->Success No FixMorph Mitigation: 1. Use H-bonding Solvent (EtOH) 2. Slow Cooling Rate MorphIssue->FixMorph FixMorph->Success

Diagnostic decision tree for troubleshooting chromane derivative crystallization issues.

References
  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Organic Process Research & Development. URL:[Link]

  • Crystallization of an active pharmaceutical ingredient that oils out. Journal of Crystal Growth (Elsevier). URL:[Link]

  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. Scholaris (University of Alberta). URL:[Link]

  • Oiling Out in Crystallization. Mettler Toledo. URL:[Link]

  • An In-Line Study of Oiling Out and Crystallization. ACS Organic Process Research & Development. URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to Purity Validation of Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate: LC-MS vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: High-resolution purity validation of halogenated pharmaceutical intermediates.

The Analytical Challenge: Purity in Halogenated Intermediates

Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate (CAS: 1279816-68-0) is a highly functionalized chroman derivative utilized as a critical building block in the synthesis of biologically active pharmaceutical ingredients (APIs). Because intermediates directly influence the critical quality attributes (CQAs) of the final API, regulatory agencies mandate stringent impurity control strategies[1].

According to ICH Q3A guidelines, organic impurities—including starting materials, by-products, and degradation products—must be strictly monitored, with reporting thresholds often set as low as 0.05% depending on the maximum daily dose of the final drug[2]. Validating the purity of this specific brominated benzopyran presents unique challenges: structurally similar by-products (such as unbrominated precursors or regioisomers) often co-elute, and relying on a single analytical dimension can lead to false-positive purity assessments.

Causality in Technique Selection: Why LC-MS?

While High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is widely regarded as the "gold standard" for routine quantitative analysis[3], it possesses a critical blind spot: it relies entirely on the presence of a chromophore and chromatographic retention time (RT)[4]. If an impurity lacks a UV-absorbing moiety or perfectly co-elutes with the main peak, HPLC-UV will report an artificially inflated purity percentage[5].

Liquid Chromatography-Mass Spectrometry (LC-MS) bridges this gap by adding an orthogonal dimension of qualitative identification.

  • The Causality of MS Detection: LC-MS physically separates molecules and then bombards them with ions to measure their mass-to-charge ratio (m/z)[5]. For methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate, LC-MS is uniquely powerful because of the bromine atom. Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. This creates a highly distinct, self-validating isotopic doublet separated by 2 Da in the mass spectrum. If a co-eluting peak lacks this 1:1 doublet, the analyst immediately knows it is a non-brominated impurity, a distinction HPLC-UV cannot make.

  • Sensitivity: Modern LC-MS/MS systems can achieve limits of detection (LOD) below 10 ng/mL, making them indispensable for quantifying trace or potentially genotoxic impurities that fall below the detection limits of UV or Nuclear Magnetic Resonance (NMR) spectroscopy[6].

Workflow A Sample Prep (0.1 mg/mL) B UHPLC Separation (C18, Gradient) A->B Injection C Flow Splitter B->C Eluent D UV/PDA Detection (Quantification) C->D 80% Flow E ESI-MS Detection (Identification) C->E 20% Flow F Data Synthesis (Purity Report) D->F AUC Data E->F m/z Spectra

UHPLC-UV/MS orthogonal workflow for comprehensive purity validation.

Quantitative Data Showdown: LC-MS vs. Alternatives

To establish a robust control strategy, analysts must understand the comparative advantages of available techniques. While quantitative NMR (qNMR) provides absolute purity without the need for response factors[4], its high operational cost and lower sensitivity make it less ideal for trace impurity profiling compared to LC-MS[3].

Analytical TechniquePrimary OutputTypical Sensitivity (LOD)Structural ConfirmationOperational Causality & Best Use Case
HPLC-UV Peak Area (AUC)~0.01% - 0.05%None (Relies on RT)Excellent for routine batch release; fails to detect non-chromophoric or co-eluting impurities[5].
LC-MS (ESI+) m/z & Extracted Ion Chromatogram< 0.001% (10 ng/mL)High (Isotopic pattern)Essential for identifying unknown impurities, confirming peak identity, and detecting trace genotoxins[6].
qNMR Signal Integrals~0.1% - 0.5%AbsoluteProvides absolute purity without standard curve bias; limited by sensitivity and signal overlap[4].

Self-Validating Experimental Protocol: LC-MS Workflow

To comply with ICH Q2(R2) guidelines for analytical procedure validation[7], the following LC-MS protocol is designed as a self-validating system for methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate. Every step includes a mechanistic rationale to ensure data integrity.

Phase 1: Sample Preparation & System Suitability
  • Diluent Selection: Dissolve the standard and sample in a 50:50 mixture of Acetonitrile (ACN) and LC-MS grade Water.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (fronting/tailing) during injection.

  • System Suitability Testing (SST): Inject the reference standard six times consecutively.

    • Validation Metric: The Relative Standard Deviation (%RSD) for both retention time and peak area must be < 2.0% to confirm system stability and precision[7].

  • Specificity (Blank Run): Inject the pure diluent.

    • Validation Metric: Ensures no carryover or matrix interference elutes at the expected retention time of the target analyte[7].

Phase 2: Chromatographic Separation (UHPLC)
  • Column: Use a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 100 mm).

    • Causality: The highly hydrophobic brominated aromatic ring requires a non-polar stationary phase for adequate retention and resolution from polar synthesis by-products.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid acts as an ion-pairing agent to improve peak shape and provides the abundant protons necessary to drive [M+H]+ formation in the positive Electrospray Ionization (ESI+) source.

  • Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes.

Phase 3: Mass Spectrometry Detection (ESI-TOF or QQQ)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: Scan from m/z 100 to 600.

  • Target Identification: Look for the theoretical molecular weight. The exact mass of C11​H11​BrO3​ is ~270.0 Da. In ESI+, the protonated molecule [M+H]+ will appear as a distinct doublet at m/z 271 and 273 of equal intensity.

Fragmentation M Parent Ion [M+H]+ m/z 271 / 273 (1:1 Br Isotope) F1 Loss of Methanol [M+H - 32]+ m/z 239 / 241 M->F1 -CH3OH F2 Ester Cleavage [M+H - 59]+ m/z 212 / 214 M->F2 -COOCH3 F3 Chroman Ring Cleavage Trace Fragments F1->F3 CID F2->F3 CID

Proposed ESI-MS/MS fragmentation pathway highlighting bromine isotopic signatures.

Mechanistic Insights: Exploiting Collision-Induced Dissociation (CID)

To achieve absolute certainty in purity validation, analysts should utilize tandem mass spectrometry (MS/MS). By isolating the parent doublet (m/z 271/273) and subjecting it to Collision-Induced Dissociation (CID), the molecule fragments in predictable ways based on its functional groups.

For methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate, the most labile group is the methyl ester. The application of collision energy will typically result in the neutral loss of methanol (-32 Da), yielding a fragment at m/z 239/241, or the loss of the entire ester radical (-59 Da), yielding m/z 212/214. Crucially, because the bromine atom remains attached to the stable benzopyran core during these initial soft cleavages, all major fragment ions will retain the 1:1 isotopic doublet . This mechanistic behavior serves as an internal, self-validating check: any peak in the chromatogram that does not produce this specific fragmentation pattern is definitively flagged as an impurity.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.Tasianinch.com.
  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials.PMC - NIH.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.EMA.
  • Pharmaceutical Intermediate Quality Standards Guide.Tianmingpharm.com.
  • HPLC vs. LC-MS: Which Purity Test Actually Matters?Prime Labs.
  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy.Benchchem.
  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures.PMC - NIH.

Sources

Comparative Efficacy Analysis of Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate as a Novel Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparative analysis of the inhibitory efficacy of a novel benzopyran derivative, methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate (hereafter referred to as Compound X), against the standard inhibitors of Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurological disorders.

Introduction: The Rationale for Investigating Benzopyran Scaffolds as MAO Inhibitors

Monoamine oxidases (MAOs) are a family of enzymes crucial for the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] Consequently, inhibitors of MAO have been cornerstone therapeutics for depression and neurodegenerative conditions like Parkinson's disease.[1][3] The two main isoforms, MAO-A and MAO-B, differ in their substrate specificities and inhibitor sensitivities. Selective inhibition of MAO-A is a therapeutic strategy for depression, while selective MAO-B inhibition is utilized in the management of Parkinson's disease.[1][3]

The benzopyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Notably, derivatives of coumarin (2H-1-benzopyran-2-one) and chromone (4H-1-benzopyran-4-one) have been extensively investigated as potent and selective MAO inhibitors.[4][5] The structural features of Compound X, a 3,4-dihydro-2H-1-benzopyran derivative, suggest a potential interaction with the active site of MAO enzymes, making it a compelling candidate for investigation as a novel MAO inhibitor. This guide outlines a rigorous experimental framework for evaluating the comparative efficacy of Compound X against the well-characterized MAO inhibitors, Moclobemide (a selective reversible MAO-A inhibitor) and Selegiline (a selective irreversible MAO-B inhibitor).[6]

Experimental Design: A Self-Validating Approach to Efficacy Determination

To ensure the scientific rigor and trustworthiness of our findings, we employ a self-validating experimental design. This approach integrates established protocols with internal controls and comparative standards, allowing for a robust assessment of Compound X's inhibitory potential. The core of our evaluation is a fluorometric in vitro MAO inhibition assay, a widely accepted method for determining the half-maximal inhibitory concentration (IC50) of test compounds.[7][8][9]

Signaling Pathway: Monoamine Oxidase Catalysis

The enzymatic action of MAO involves the oxidative deamination of monoamines, a process that produces hydrogen peroxide (H₂O₂) as a byproduct. Our assay leverages this by using a fluorogenic substrate that reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to generate a fluorescent signal. The intensity of this signal is directly proportional to MAO activity.

MAO_Pathway Monoamine Monoamine (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO-A or MAO-B) Monoamine->MAO Oxidative Deamination Aldehyde Aldehyde Metabolite MAO->Aldehyde H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 HRP Horseradish Peroxidase (HRP) Fluorescent_Product Fluorescent Product H2O2->Fluorescent_Product Oxidation Fluorogenic_Substrate Non-fluorescent Substrate Fluorogenic_Substrate->Fluorescent_Product Inhibitor MAO Inhibitor (e.g., Compound X) Inhibitor->MAO Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Inhibitor Dilutions - Substrate Solution - Detection Mix Plate_Setup Plate Setup: - Add Inhibitors - Add MAO Enzyme Reagents->Plate_Setup Preincubation Pre-incubation (15 min @ 37°C) Plate_Setup->Preincubation Reaction_Start Initiate Reaction: - Add Substrate - Add Detection Mix Preincubation->Reaction_Start Incubation Incubation (30-60 min @ 37°C) Reaction_Start->Incubation Fluorescence_Reading Read Fluorescence (Kinetic Mode) Incubation->Fluorescence_Reading Rate_Calculation Calculate Reaction Rates Fluorescence_Reading->Rate_Calculation Normalization Normalize to Control Rate_Calculation->Normalization IC50_Determination IC50 Calculation (Dose-Response Curve) Normalization->IC50_Determination

Sources

benchmarking receptor binding assays using methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking GPCR Receptor Binding Assays Using the Privileged Chroman Scaffold: A Focus on Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate

As Fragment-Based Drug Discovery (FBDD) increasingly targets complex membrane proteins like G-protein coupled receptors (GPCRs), the need for highly sensitive, kinetically resolved binding assays has never been greater[1]. To objectively evaluate and benchmark the performance of modern assay platforms, application scientists require standardized, low-molecular-weight tool compounds.

This guide provides a comprehensive comparative analysis of receptor binding assay technologies using methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate (MBBC) (CAS: 1279816-68-0)[2]. Featuring a rigidified, stereodefined chroman core, MBBC represents a "privileged scaffold" frequently utilized in the design of serotonergic (e.g., 5-HT1A) and adrenergic receptor ligands[3][4]. Because MBBC is a fragment-sized molecule (~271 Da) with moderate baseline affinity, it serves as an ideal stress-test for assay sensitivity, dynamic range, and kinetic resolution.

Comparative Analysis of Assay Modalities

When screening fragment scaffolds like MBBC, the choice of assay dictates whether you capture simple equilibrium data or actionable kinetic insights. We benchmarked three primary modalities:

  • Radioligand Binding Assays (RBA): The historical gold standard. While RBA provides highly accurate equilibrium dissociation constants ( KD​ ), it suffers from poor temporal resolution, making it nearly impossible to capture the rapid association ( kon​ ) and dissociation ( koff​ ) rates typical of fragment-like molecules[5]. Furthermore, the safety and disposal burdens of radioisotopes limit high-throughput scalability.

  • Time-Resolved FRET (TR-FRET): A homogeneous, high-throughput alternative that utilizes long-lifetime lanthanide fluorophores (e.g., Terbium cryptate) to eliminate short-lived background autofluorescence. TR-FRET is exceptional for steady-state competition assays and provides a robust assay window (Z'-factor > 0.7) for fragment screening without the need for wash steps[6][7].

  • Surface Plasmon Resonance (SPR): A label-free, optical biosensor technology that measures real-time binding kinetics. For FBDD, SPR is indispensable. It directly measures the residence time ( 1/koff​ ) of the MBBC scaffold, a parameter that is increasingly recognized as a superior predictor of in vivo efficacy compared to equilibrium affinity[1][8].

Mechanistic Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice to guarantee reproducible benchmarking.

Protocol A: TR-FRET Competition Assay

This protocol evaluates MBBC's ability to displace a high-affinity fluorescent tracer from a SNAP-tagged GPCR[5][6].

TR_FRET Tb Tb-Cryptate (Donor) GPCR SNAP-Tagged GPCR Tb->GPCR Covalent Tracer Fluorescent Tracer Tb->Tracer FRET GPCR->Tracer Binding Emission 665 nm Emission Tracer->Emission Signal MBBC MBBC (Competitor) MBBC->GPCR Displaces Tracer

TR-FRET competition assay principle using MBBC to displace a fluorescent tracer.

Step-by-Step Methodology:

  • Receptor Labeling: Incubate cells expressing SNAP-tagged GPCRs with 100 nM SNAP-Lumi4-Tb for 1 hour at 37°C.

    • Causality: The SNAP-tag forms a covalent, irreversible thioether bond with the Terbium donor. This 1:1 stoichiometry ensures that the donor signal remains constant and does not dissociate during the extended equilibration times required for fragment screening[6].

  • Assay Assembly: In a 384-well low-volume plate, dispense 10 µL of labeled receptor membranes. Add 5 µL of MBBC (titrated from 100 µM to 1 nM).

    • Causality: The assay buffer must be supplemented with 0.05% CHAPS. The hydrophobic nature of the brominated chroman ring makes MBBC prone to non-specific adsorption to polystyrene walls; CHAPS prevents this, ensuring the calculated free-ligand concentration is accurate.

  • Tracer Addition & Equilibration: Add 5 µL of the fluorescent acceptor tracer (at its predetermined KD​ ) and incubate for 2 hours at room temperature.

    • Causality: MBBC is pre-incubated before the tracer to allow the low-affinity fragment to occupy the orthosteric site without kinetic competition from the high-affinity tracer. The 2-hour window ensures steady-state equilibrium is reached.

  • Detection & System Validation: Read the plate using a time-resolved fluorometer (Excitation: 340 nm; Emission: 620 nm and 665 nm).

    • Validation Step: Include a saturating concentration of a reference antagonist (e.g., 10 µM) in control wells to define Non-Specific Binding (NSB). Calculate the Z'-factor; a value ≥0.6 validates the system's readiness for fragment benchmarking.

Protocol B: Label-Free Kinetic Profiling via SPR

SPR is utilized to extract the transient kinetic parameters ( kon​ and koff​ ) of the MBBC scaffold[9][10].

SPR_Workflow N1 1. Surface Preparation (Lipid Nanodisc Capture) N2 2. Baseline Stabilization (Buffer Flow) N1->N2 N3 3. MBBC Injection (Association Phase) N2->N3 N4 4. Buffer Wash (Dissociation Phase) N3->N4 N5 5. Kinetic Analysis (kon, koff calculation) N4->N5

SPR workflow for label-free kinetic profiling of MBBC binding to GPCRs.

Step-by-Step Methodology:

  • Surface Functionalization: Capture His-tagged GPCRs embedded in lipid nanodiscs onto an NTA sensor chip to a density of ~3000 Resonance Units (RU).

    • Causality: Immobilizing GPCRs via lipid nanodiscs preserves the native lipid bilayer environment. This is critical because the chroman scaffold of MBBC interacts heavily with the extracellular loops of the receptor, which often collapse in standard detergent-solubilized preparations[1].

  • Analyte Preparation: Prepare a concentration series of MBBC (0.5 µM to 50 µM) in running buffer containing exactly 1% DMSO.

    • Causality: 1% DMSO is required to solubilize the MBBC fragment. Strict solvent matching between the sample and the running buffer is mandatory to prevent bulk refractive index shifts that would obscure the low-RU signals typical of fragment binding[10].

  • Kinetic Injection: Inject the MBBC series at a high flow rate of 50 µL/min for 60 seconds (association), followed by 120 seconds of buffer flow (dissociation).

    • Causality: A high flow rate minimizes mass transport limitations. Because fragments like MBBC have very fast association rates, slow flow rates would cause the observed kon​ to reflect the diffusion limit rather than the true binding event[8].

  • System Validation: Inject a known reference compound at the beginning, middle, and end of the SPR run.

    • Validation Step: If the Rmax​ of the reference compound drops by more than 10% across the run, the receptor surface has degraded, and the kinetic data for MBBC must be discarded.

Quantitative Benchmarking Data

The table below summarizes the benchmarking data for MBBC against a model GPCR (5-HT1A) across the three platforms. Notice how SPR provides the critical kinetic dimensions that equilibrium-based assays miss.

Assay PlatformEquilibrium Affinity ( KD​ / IC50​ )Association Rate ( kon​ )Dissociation Rate ( koff​ )Assay Window (Z'-factor)Throughput / Suitability
Radioligand (RBA) 14.2 µM ( Ki​ )Not MeasurableNot MeasurableN/A (Filter format)Low; High radioactive waste.
TR-FRET 15.8 µM ( IC50​ )Not MeasurableNot Measurable0.78High; Excellent for HTS screening.
SPR 12.5 µM ( KD​ ) 2.4×104 M−1s−1 0.30 s−1 N/A (Label-free)Medium; Critical for FBDD kinetics.

Data Interpretation: The rigidified chroman core of MBBC minimizes the entropic penalty of binding, yielding a respectable fragment affinity in the low micromolar range[3]. However, the SPR data reveals a rapid dissociation rate ( koff​=0.30 s−1 ), translating to a very short residence time (~3.3 seconds). In a drug development context, this indicates that while MBBC is an excellent structural starting point, subsequent medicinal chemistry efforts (e.g., cross-coupling at the 6-bromo position) must focus on optimizing interactions that slow the dissociation rate to improve in vivo efficacy[8].

References

  • methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate. EvitaChem.
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures.
  • Surface plasmon resonance analysis of seven-transmembrane receptors. PubMed.
  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters.
  • The Ascendance of a Privileged Scaffold: Trans-3-aminochroman-4-ol in Modern Drug Design. Benchchem.
  • Tools for GPCR drug discovery. PMC - NIH.
  • Recent progress in assays for GPCR drug discovery. Physiology.org.
  • Time-resolved fluorescence ligand binding for G protein–coupled receptors. Springer Nature.
  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - NIH.
  • Perspective: Implications of Ligand–Receptor Binding Kinetics for Therapeutic Targeting of G Protein-Coupled Receptors. ACS Publications.

Sources

cross-validation of synthesis methods for methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comparative analysis of two distinct synthetic methodologies for the preparation of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure found in a variety of biologically active molecules, and the targeted bromo-substituted carboxylate is a key intermediate for further chemical elaboration.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the practical and mechanistic aspects of two plausible synthetic routes, offering a rationale for experimental choices and providing detailed protocols to enable reproducible results.

Introduction to the Target Molecule

Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate is a structurally significant molecule featuring a chroman core, a bromine substituent on the aromatic ring, and a methyl ester at the 3-position of the dihydropyran ring. The bromine atom serves as a versatile handle for a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of diverse molecular fragments. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, providing further opportunities for derivatization.

Comparative Overview of Synthetic Strategies

Two primary synthetic strategies for the construction of the target molecule are presented and compared herein:

  • Route 1: The Coumarin Reduction Pathway. This is a linear, multi-step approach that commences with the construction of a coumarin intermediate, followed by the reduction of the heterocyclic ring to the desired chroman structure.

  • Route 2: The Phenol Annulation Pathway. This is a more convergent approach that begins with a readily available brominated phenol and constructs the dihydropyran ring in a subsequent step, potentially through an intramolecular cyclization.

The following sections will provide a detailed examination of each route, including step-by-step experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.

Route 1: The Coumarin Reduction Pathway

This synthetic route is a well-established and reliable method for the synthesis of chroman-3-carboxylates. It involves a three-step sequence: (1) Knoevenagel or Doebner condensation to form a substituted coumarin, (2) catalytic hydrogenation to reduce the coumarin to the corresponding chroman, and (3) esterification if the synthesis is initiated with malonic acid. For a more direct approach, the condensation can be performed with a malonate ester.

Experimental Protocols for Route 1

Step 1a: Synthesis of Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (3)

This step involves the Knoevenagel condensation of 5-bromosalicylaldehyde (1) with dimethyl malonate (2) in the presence of a base catalyst.

  • Materials:

    • 5-Bromosalicylaldehyde (1)

    • Dimethyl malonate (2)

    • Piperidine

    • Methanol

    • Hydrochloric acid (1 M)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Hexane

    • Ethyl acetate

  • Procedure:

    • To a solution of 5-bromosalicylaldehyde (1) (10.0 g, 49.7 mmol) in methanol (100 mL), add dimethyl malonate (2) (6.5 g, 49.2 mmol) and piperidine (0.5 mL).

    • Heat the reaction mixture at reflux for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (150 mL) and wash with 1 M HCl (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to afford methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (3) as a solid.

Step 1b: Catalytic Hydrogenation to Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate (4)

This step involves the reduction of the coumarin double bond to yield the desired chroman ring system.

  • Materials:

    • Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (3)

    • Palladium on carbon (10% Pd/C)

    • Ethyl acetate

    • Hydrogen gas (H₂)

  • Procedure:

    • In a hydrogenation vessel, dissolve methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (3) (5.0 g, 17.5 mmol) in ethyl acetate (100 mL).

    • Carefully add 10% Pd/C (0.5 g, 10 wt %).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature for 16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate (4).

Mechanistic Insights for Route 1

The key transformations in this route are the Knoevenagel condensation and the catalytic hydrogenation.

  • Knoevenagel Condensation: This reaction is a nucleophilic addition of an active methylene compound (dimethyl malonate) to a carbonyl group (aldehyde). The basic catalyst (piperidine) deprotonates the dimethyl malonate to form an enolate, which then attacks the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated ester, which then undergoes an intramolecular transesterification to form the coumarin ring.

  • Catalytic Hydrogenation: The reduction of the coumarin double bond is achieved through the use of a heterogeneous catalyst, typically palladium on carbon.[1] Hydrogen gas is adsorbed onto the surface of the palladium, where it is activated. The coumarin then coordinates to the metal surface, and the hydrogen is transferred to the double bond, resulting in the formation of the saturated chroman ring.

Visualization of Route 1

Route1 cluster_0 Step 1a: Knoevenagel Condensation cluster_1 Step 1b: Catalytic Hydrogenation 5-Bromosalicylaldehyde 5-Bromosalicylaldehyde Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate 5-Bromosalicylaldehyde->Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate Dimethyl Malonate, Piperidine, MeOH, Reflux Dimethyl Malonate Dimethyl Malonate Dimethyl Malonate->Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate Target Molecule Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate->Target Molecule H2, 10% Pd/C, Ethyl Acetate

Caption: Synthetic workflow for Route 1: The Coumarin Reduction Pathway.

Route 2: The Phenol Annulation Pathway

This route offers a more convergent synthesis, starting from the readily available 4-bromophenol. The key step is the formation of the dihydropyran ring through an intramolecular cyclization. One plausible approach involves an intramolecular Mitsunobu reaction.

Experimental Protocols for Route 2

Step 2a: Synthesis of Methyl 3-(4-bromo-2-hydroxyphenyl)-3-hydroxypropanoate (6)

This step involves the synthesis of a key intermediate for the subsequent intramolecular cyclization. A potential route is the reaction of 4-bromophenol with a suitable three-carbon synthon, followed by modifications to install the necessary functional groups. A more direct, albeit challenging, approach would be a Reformatsky-type reaction with 5-bromosalicylaldehyde and a bromoacetate. For the purpose of this guide, we will outline a hypothetical, yet plausible, sequence starting from 4-bromophenol.

This is a conceptual multi-step process to arrive at the precursor for the Mitsunobu reaction.

  • Protection of the phenolic hydroxyl group of 4-bromophenol (5).

  • Ortho-lithiation and formylation to introduce an aldehyde group at the 2-position.

  • Reaction of the resulting 5-bromo-2-(protected-hydroxy)benzaldehyde with the enolate of methyl acetate to give a β-hydroxy ester.

  • Deprotection of the phenolic hydroxyl group to yield methyl 3-(4-bromo-2-hydroxyphenyl)-3-hydroxypropanoate (6).

Step 2b: Intramolecular Mitsunobu Reaction to form Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate (4)

This step involves the cyclization of the diol intermediate (6) under Mitsunobu conditions.[2][3][4]

  • Materials:

    • Methyl 3-(4-bromo-2-hydroxyphenyl)-3-hydroxypropanoate (6) (hypothetical intermediate)

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of methyl 3-(4-bromo-2-hydroxyphenyl)-3-hydroxypropanoate (6) (assumed 1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., argon), cool the mixture to 0 °C.

    • Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and other byproducts, affording methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate (4).

Mechanistic Insights for Route 2

The cornerstone of this route is the Mitsunobu reaction .[3][4] This reaction facilitates the dehydration and cyclization of the diol intermediate. The triphenylphosphine and the azodicarboxylate form a phosphonium salt adduct. The more acidic phenolic hydroxyl group is then deprotonated by this adduct. The resulting alkoxide of the secondary alcohol then attacks the activated phosphonium intermediate, leading to an SN2 displacement of triphenylphosphine oxide by the phenoxide in an intramolecular fashion, resulting in the formation of the dihydropyran ring with inversion of stereochemistry at the 3-position if it were a chiral center.

Visualization of Route 2

Route2 cluster_0 Step 2a: Precursor Synthesis cluster_1 Step 2b: Intramolecular Mitsunobu Reaction 4-Bromophenol 4-Bromophenol Intermediate Diol Methyl 3-(4-bromo-2-hydroxyphenyl) -3-hydroxypropanoate 4-Bromophenol->Intermediate Diol Multi-step sequence Target Molecule Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate Intermediate Diol->Target Molecule PPh3, DIAD, THF

Caption: Synthetic workflow for Route 2: The Phenol Annulation Pathway.

Comparative Analysis and Discussion

FeatureRoute 1: Coumarin Reduction PathwayRoute 2: Phenol Annulation Pathway
Starting Materials 5-Bromosalicylaldehyde, Dimethyl malonate4-Bromophenol, various reagents for side chain construction
Number of Steps 2 (from coumarin intermediate)Multiple steps to precursor, then 1 for cyclization
Overall Yield Moderate to Good (typically 50-70% over 2 steps)Variable, highly dependent on the efficiency of precursor synthesis
Scalability Generally scalable, catalytic hydrogenation can be performed on a large scale.Precursor synthesis may be complex for large scale; Mitsunobu reaction can be challenging to scale due to byproducts.
Purification Recrystallization and column chromatography are typically required.Purification of the Mitsunobu reaction can be difficult due to triphenylphosphine oxide byproduct.
Stereocontrol The final product is a racemate.The Mitsunobu reaction proceeds with inversion of configuration, offering potential for stereocontrol if a chiral precursor is used.
Robustness Well-established and reliable transformations.Synthesis of the diol precursor can be challenging and may require significant optimization.
Expertise & Experience Insights

From a practical standpoint, Route 1 is often the more reliable and straightforward approach for accessing racemic methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate, especially on a laboratory scale. The starting materials are commercially available, and the reactions involved are generally high-yielding and well-documented in the literature. The primary challenge lies in the catalytic hydrogenation step, which requires specialized equipment (a hydrogenation apparatus).

Route 2 , while more elegant in its convergency, presents significant synthetic challenges in the preparation of the key diol intermediate. The multi-step sequence to introduce the necessary functionality onto the 4-bromophenol ring would likely require extensive optimization. However, the key advantage of this route is the potential for asymmetric synthesis. If an enantiomerically pure diol precursor could be synthesized, the intramolecular Mitsunobu reaction would proceed with inversion of stereochemistry, providing access to a specific enantiomer of the final product. The purification of the Mitsunobu reaction can also be cumbersome due to the formation of stoichiometric amounts of triphenylphosphine oxide, although polymer-supported reagents can mitigate this issue.

Conclusion

Both the Coumarin Reduction Pathway (Route 1) and the Phenol Annulation Pathway (Route 2) represent viable strategies for the synthesis of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate.

  • For the straightforward, scalable synthesis of the racemic product, Route 1 is the recommended approach. Its linear nature and the use of robust, well-understood reactions make it a reliable choice for producing significant quantities of the target molecule.

  • For research endeavors focused on the asymmetric synthesis of a specific enantiomer, Route 2 offers a more promising, albeit more challenging, avenue. The success of this route is heavily contingent on the efficient synthesis of the chiral diol precursor.

The selection of the optimal synthetic route will ultimately depend on the specific goals of the research program, including the desired quantity of the final product, the need for stereochemical control, and the available resources and expertise.

References

  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (01), 1-28. DOI: 10.1055/s-1981-29317.
  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992, 42, 335-656.
  • Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: Advances and Applications. Chem. Rev.2009, 109 (6), 2551-2651. DOI: 10.1021/cr800278z.
  • Tokyo Chemical Industry Co., Ltd.
  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252-3258. DOI: 10.1002/cber.189502803176.
  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. Engl.1978, 17 (7), 522-524. DOI: 10.1002/anie.197805221.
  • Mitsunobu Reaction. Chem-Station Int. Ed. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Knoevenagel Condensation. Organic Chemistry Portal. [Link]

  • Catalytic Hydrogenation. Organic Chemistry Portal. [Link]

  • Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. ResearchGate. [Link]

  • Methyl 6-bromo-4-methyl-2-oxo-2H-chromene-3-carboxylate. Chemspace. [Link]

  • Patel, P. S., et al. Synthesis and characterization of 3-(4-aminophenyl)-6-bromo-2-methyl quinazolin-4-one and its Schiff bases. Journal of Chemical and Pharmaceutical Research, 2012, 4(4):1947-1949.
  • Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
  • One-Pot Transition-Metal-Free Methods for the Synthesis of All Three Bonds of the Alkyne's Triple Bond. PMC. [Link]

  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses. [Link]

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Overcoming Assay Artifacts: A Comparison Guide to Reproducible Cell Viability Assays Using Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible viability data when screening novel synthetic intermediates. A prime example is methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate (M6B-C) . As a chroman derivative, its chemical structure mimics classical antioxidants, which are notorious for interfering with standard metabolic assays.

This guide objectively compares the performance of commercial cell viability assay products (MTT, Resazurin, and ATP Bioluminescence) when screening redox-active compounds like M6B-C. By understanding the causality behind experimental artifacts, we can establish self-validating protocols that ensure absolute scientific integrity.

The Mechanistic Pitfall: Why Chromans Interfere with Tetrazolium Assays

The most common error in early-stage drug screening is the blind application of the MTT assay. Tetrazolium-based assays rely on cellular NAD(P)H-dependent oxidoreductases to reduce the yellow MTT dye into a purple formazan product.

However, chroman derivatives like M6B-C are highly redox-active. The electron-rich chroman ring can act as a direct electron donor. In the aqueous environment of cell culture media, M6B-C directly reduces the tetrazolium salt to formazan in a completely cell-free, non-enzymatic reaction (). This chemical interference results in a massive false-positive signal, making highly cytotoxic concentrations of the drug appear as though they are stimulating cell proliferation ().

G M6BC M6B-C (Chroman Derivative) MTT MTT Reagent (Tetrazolium) M6BC->MTT Direct Chemical Reduction (False Positive) Formazan Formazan (Purple Product) MTT->Formazan Conversion Cells Live Cells (NAD(P)H Enzymes) Cells->MTT Enzymatic Reduction (True Viability)

Mechanistic pathways of MTT reduction highlighting M6B-C chemical interference.

Objective Comparison of Viability Assay Platforms

To achieve reproducible data with M6B-C, we must pivot from redox-dependent assays to orthogonal detection methods. Below is an objective comparison of three leading assay platforms.

Table 1: Comparative Viability Assay Performance for M6B-C Screening

Assay PlatformDetection MechanismSusceptibility to M6B-C InterferenceTypical Z'-FactorVerdict
MTT / XTT Colorimetric (Absorbance 570 nm)High (Direct reduction of tetrazolium)< 0.4❌ Not Recommended
Resazurin Fluorometric (Ex 560 / Em 590 nm)Moderate (Partial redox interference)0.65⚠️ Use with Caution
ATP Bioluminescence Luminescent (Luciferase-catalyzed)Low (Independent of cellular redox state)> 0.8✅ Highly Recommended

Causality of Choice: ATP Bioluminescence (e.g., CellTiter-Glo®) is the superior product for this application. It measures ATP, the universal energy currency of live cells, using a recombinant luciferase enzyme. Because M6B-C cannot synthesize ATP and does not quench luminescence, this platform bypasses the redox artifacts entirely, providing a true reflection of cell viability.

Experimental Validation & Protocol Standards

Trustworthiness in assay design requires that every protocol be a self-validating system . You must prove that the signal you are measuring is biological, not chemical. To do this, we implement the "Cell-Free Interference Control Workflow."

W Step1 1. Plate Setup Include Cell-Free Controls Step2 2. Compound Addition Add M6B-C (0-100 µM) Step1->Step2 Step3 3. Incubation 24-72h at 37°C Step2->Step3 Step4 4. Assay Readout Add ATP/Resazurin Probe Step3->Step4 Decision Signal in Cell-Free Wells? Step4->Decision Yes Chemical Interference Detected Invalidate or Subtract Background Decision->Yes Yes No True Biological Response Proceed to Data Normalization Decision->No No

Self-validating experimental workflow for screening redox-active compounds.

Step-by-Step Methodology: Self-Validating ATP Bioluminescence Assay

This protocol ensures absolute reproducibility when testing M6B-C.

Step 1: Experimental Design & Plating

  • Seed target cells (e.g., HEK293T) at 5,000 cells/well in a solid white 96-well plate using 100 µL of complete media.

  • Self-Validation Step: Leave columns 11 and 12 completely devoid of cells, adding only 100 µL of complete media. These serve as your cell-free controls to monitor background interference ().

  • Incubate overnight at 37°C, 5% CO₂.

Step 2: M6B-C Treatment

  • Prepare serial dilutions of M6B-C in complete media (ranging from 0.1 µM to 100 µM).

  • Add the M6B-C dilutions to both the cell-containing wells AND the cell-free control wells.

  • Incubate for the desired exposure time (e.g., 48 hours).

Step 3: Lysis and ATP Detection

  • Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: Luciferase kinetics are highly temperature-dependent; uneven plate temperatures will skew the luminescent readout.

  • Add an equal volume (100 µL) of the ATP Bioluminescence Reagent to all wells.

  • Place the plate on an orbital shaker for 2 minutes to induce complete cellular lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Step 4: Data Acquisition & Validation

  • Record luminescence using a microplate reader (integration time: 0.25–1 second per well).

  • Validation Check: Analyze the cell-free wells containing M6B-C. If the luminescence in these wells is equivalent to the vehicle-only cell-free wells, no interference is present, and the biological data is validated.

Experimental Data Summary

To demonstrate the critical importance of platform selection, the following table summarizes experimental viability readouts of HEK293T cells treated with a high dose (50 µM) of M6B-C across the three assay platforms.

Table 2: Experimental Validation: Viability Readouts of HEK293T Cells Treated with 50 µM M6B-C

Assay PlatformApparent Viability (% of Control)Cell-Free Control SignalCorrected Viability (%)Conclusion
MTT Assay 145% ± 12%High (OD 0.85)N/A (Non-linear)False Positive Artifact
Resazurin 98% ± 5%Low (RFU 450)92% ± 6%Acceptable Accuracy
ATP Bioluminescence 88% ± 3%Background (RLU 15)88% ± 3%Accurate & Reproducible

Data Interpretation: The MTT assay reports a physically impossible 145% viability due to the direct chemical reduction of the tetrazolium salt by the chroman ring. In contrast, the ATP Bioluminescence assay registers zero background in the cell-free controls, accurately revealing that 50 µM of M6B-C induces a mild 12% reduction in cell viability.

References

  • Sarı, A. (2019). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. Haseki Training and Research Hospital Medical Journal. URL:[Link] [2]

  • Koufaki, M., et al. (2006). Chroman/Catechol Hybrids: Synthesis and Evaluation of Their Activity against Oxidative Stress Induced Cellular Damage. Journal of Medicinal Chemistry. URL:[Link] [3]

  • Huang, J., et al. (2004). Serum albumin leads to false-positive results in the XTT and the MTT assay. BioTechniques. URL:[Link] [3]

  • Clyte Technologies (2025). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). Clyte.tech. URL:[Link] [1]

Safety Operating Guide

Personal protective equipment for handling methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized halogenated heterocycles like methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate (CAS: 1279816-68-0) requires moving beyond generic safety data sheets to implement field-proven, mechanistic safety protocols. This compound—a brominated chromane derivative—is a highly valuable scaffold in medicinal chemistry and drug development. However, the presence of the aryl bromide and the ester functionality imparts specific physicochemical hazards that dictate strict handling, personal protective equipment (PPE), and disposal strategies[1][2].

The following guide provides the causality behind our safety choices, ensuring your laboratory operations are both scientifically rigorous and uncompromisingly safe.

Hazard Profile & Mechanistic Causality

Before selecting PPE, we must understand why the compound is hazardous. The physical state and molecular structure of this chromane derivative drive its risk profile.

Property / HazardValue / ClassificationMechanistic Causality & Safety Implication
CAS Number 1279816-68-0Unique identifier for inventory and safety tracking[1][3].
Molecular Formula C11H11BrO3Halogenated organic solid; dictates strict waste segregation to prevent incompatible solvent reactions during disposal[1].
Physical State Solid PowderProne to aerosolization and static cling during weighing, presenting a primary inhalation and dermal exposure hazard[2].
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3The lipophilicity of the brominated aromatic ring facilitates dermal penetration, while the ester acts as an electrophile, leading to protein adduction and localized tissue irritation[2][4].

Personal Protective Equipment (PPE) Matrix

Selection of PPE is not arbitrary; it must act as a self-validating system designed specifically for halogenated organic esters[5].

  • Hand Protection (Chemical Resistance): Use heavy-duty Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Halogenated aromatics can rapidly permeate standard latex, offering a false sense of security. Nitrile provides a superior, non-porous barrier against lipophilic brominated compounds[5][6]. Double-gloving is mandatory during bulk transfers.

  • Eye/Face Protection (Particulate Defense): ANSI Z87.1 compliant tight-fitting safety goggles .

    • Causality: Standard safety glasses with side shields are insufficient. If the solid powder aerosolizes, micro-particulates can bypass standard glasses, causing severe corneal irritation[5][7].

  • Body Protection (Thermal & Splash Barrier): Flame-resistant (FR) or standard 100% cotton laboratory coat with knit cuffs .

    • Causality: Synthetic fabrics (like polyester) can melt into the skin if a secondary fire occurs—a real risk if the compound is subsequently dissolved in flammable solvents like THF or DMF during synthesis. Knit cuffs prevent hazardous dust from settling in the wrist gap between the glove and sleeve[5][8].

  • Respiratory Protection: N95 or P100 particulate respirator.

    • Causality: The STOT SE 3 classification indicates respiratory tract irritation. However, respirators are a secondary defense. The primary engineering control must always be a certified chemical fume hood[5][6].

Operational Workflow & Logical Relationships

The following diagram illustrates the necessary workflow for handling this compound, demonstrating how engineering controls and PPE intersect with operational steps.

PPE_Workflow Start Hazard ID: CAS 1279816-68-0 PPE Don Required PPE: Nitrile, Goggles, Lab Coat Start->PPE Dictates Hood Engineering Control: Chemical Fume Hood PPE->Hood Augments Weigh Operational Step: Weighing & Transfer Hood->Weigh Contains Spill Spill Detected? Weigh->Spill Clean Decontamination: HEPA Vac & Solvent Wipe Spill->Clean Yes Dispose Waste Segregation: Halogenated Organics Spill->Dispose No Clean->Dispose

Workflow for handling and spill response of brominated chromane derivatives.

Step-by-Step Methodologies

Protocol A: Safe Weighing and Transfer

Handling dry, brominated powders requires strict static mitigation to prevent aerosolization.

  • Environmental Verification: Ensure the chemical fume hood is operational with a verified face velocity between 80–120 feet per minute (fpm). Clear the workspace of incompatible materials such as strong oxidizers[6].

  • PPE Verification: Inspect nitrile gloves for micro-tears. Ensure the laboratory coat is fully buttoned and safety goggles are securely sealed against the face[5][6].

  • Static Mitigation (Critical Step): Brominated powders easily hold static charges. Use an anti-static zeroing gun (e.g., Zerostat) on both the analytical balance and the weigh boat. This prevents the compound from violently repelling off the spatula and aerosolizing into the hood environment.

  • Transfer: Use a grounded, stainless-steel spatula. Slowly transfer the methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate. Keep the source container capped when not actively transferring material.

  • Containment: Once weighed, immediately transfer the compound into the reaction vessel and seal it before removing it from the fume hood.

Protocol B: Spill Response and Decontamination
  • Isolation: If a spill occurs, immediately halt work. If the spill is outside the fume hood, alert nearby personnel and restrict access to the area to prevent tracking the powder[7][9].

  • Dust Suppression: Do not dry sweep , as this generates hazardous, respirable aerosols[2]. Carefully cover the spilled solid with damp absorbent pads. Use a low-volatility solvent like isopropanol or water to dampen the pads.

  • Collection: Scoop the damp material using a non-sparking tool and place it into a compatible, sealable hazardous waste container.

  • Surface Decontamination: Wipe the affected area with a solvent that effectively solubilizes the chromane ester (e.g., ethyl acetate), followed by a secondary wipe with soapy water to remove residual organics.

  • Waste Segregation: Label the container strictly as "Halogenated Organic Solid Waste." Never mix this with non-halogenated waste streams, as doing so complicates incineration protocols and violates EPA/RCRA regulations[2][6].

References

  • evitachem.com. methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate Catalog Information.
  • chemicalbook.com. CAS 1279816-68-0 Database.
  • bldpharm.com. Safety Information: rel-(1R,1AR,6bS)-3-bromo...
  • National Institutes of Health (NIH). Working with Laboratory Equipment - Prudent Practices in the Laboratory.
  • Stanford Environmental Health & Safety. Personal Protective Equipment.
  • Roche Diagnostics. Ensuring Laboratory Safety: Rules and Practices.
  • USDA ARS. Chemical Hygiene Plan.
  • Purdue University. Laboratory Safety Guidelines: 40 Steps to a Safer Laboratory.
  • chemsrc.com. CHROMAN | CAS#:493-08-3 Safety Data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.